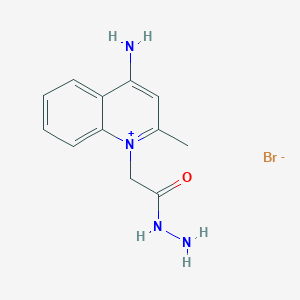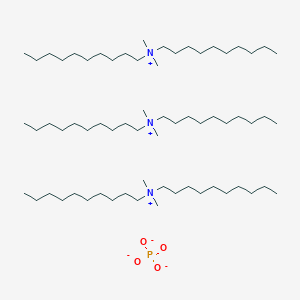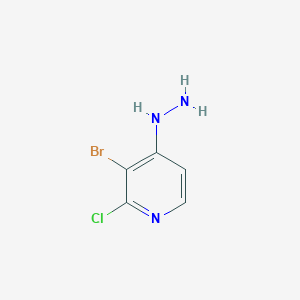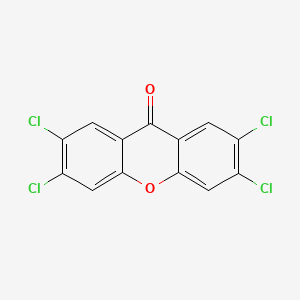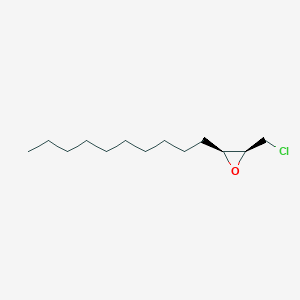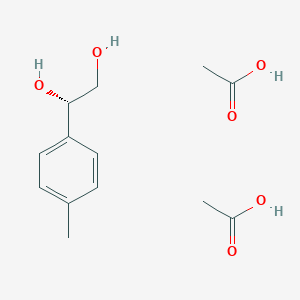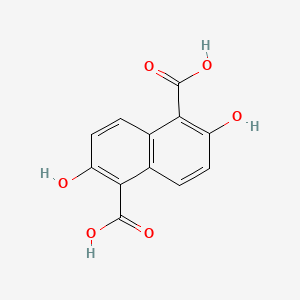
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-dialkoxynaphthalene derivatives. The reaction typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the Henkel reaction, where naphthalene derivatives are subjected to carboxylation reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene compounds.
Applications De Recherche Scientifique
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The carboxylic acid groups can participate in coordination chemistry, binding to metal ions and affecting enzymatic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid
- 2,6-Dihydroxynaphthalene
- 2,6-Naphthalenedicarboxylic acid
Uniqueness
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Numéro CAS |
918636-54-1 |
|---|---|
Formule moléculaire |
C12H8O6 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
2,6-dihydroxynaphthalene-1,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-7-3-1-5-6(10(7)12(17)18)2-4-8(14)9(5)11(15)16/h1-4,13-14H,(H,15,16)(H,17,18) |
Clé InChI |
YTFJYGJLUDTNOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)

![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
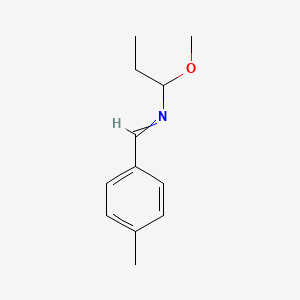
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
